4H-Cyclopenta(def)phenanthrene, ethyl-
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Overview
Description
Ethyl-4H-cyclopenta(def)phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C17H14. This compound is structurally characterized by an ethyl group attached to a cyclopenta[def]phenanthrene core. It is a valuable building block in the production of photoactive polymers, which find use in a wide range of organic electronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-4H-cyclopenta(def)phenanthrene typically involves a multi-step process starting from pyrene. The key steps include:
Ring Contraction: Pyrene-4,5-dione undergoes ring contraction to form oxoCPP.
Reduction: OxoCPP is then directly reduced to form 4H-cyclopenta[def]phenanthrene.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis generally follows the laboratory procedures with optimization for scale, including the use of non-hazardous reagents and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl-4H-cyclopenta(def)phenanthrene undergoes various chemical reactions, including:
Oxidation: Treatment with oxidizing agents like Triton B-oxygen can convert it to corresponding ketones.
Reduction: Reduction of quinones derived from this compound yields meso- and dl-diols.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Chromium (III) salts, Triton B-oxygen.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation Products: Ketones and diketones.
Reduction Products: Diols.
Substitution Products: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Ethyl-4H-cyclopenta(def)phenanthrene is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of various photoactive polymers.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl-4H-cyclopenta(def)phenanthrene involves its interaction with molecular targets through its aromatic system. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing various molecular pathways. These interactions are crucial for its role in electronic applications, where it helps in the efficient transfer of electrons and energy .
Comparison with Similar Compounds
Ethyl-4H-cyclopenta(def)phenanthrene can be compared with other similar polycyclic aromatic hydrocarbons:
4H-Cyclopenta[def]phenanthrene: Lacks the ethyl group, making it less versatile in certain applications.
Benzo[def]fluorene: Similar structure but different electronic properties.
Methylenephenanthrene: Another related compound with distinct reactivity and applications.
These comparisons highlight the unique properties of Ethyl-4H-cyclopenta(def)phenanthrene, particularly its suitability for use in advanced electronic materials.
Properties
CAS No. |
854406-53-4 |
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Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-ethyltetracyclo[10.2.1.05,14.08,13]pentadeca-1(14),2,4,6,8(13),9,11-heptaene |
InChI |
InChI=1S/C17H14/c1-2-11-6-7-14-10-13-5-3-4-12-8-9-15(11)17(14)16(12)13/h3-9H,2,10H2,1H3 |
InChI Key |
RROTVRKFMUQOHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC3=C4C2=C(CC4=CC=C3)C=C1 |
Origin of Product |
United States |
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